4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide
Description
Properties
Molecular Formula |
C15H17N5OS |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-amino-6-oxo-N-phenyl-2-pyrrolidin-1-yl-1H-pyrimidine-5-carbothioamide |
InChI |
InChI=1S/C15H17N5OS/c16-12-11(14(22)17-10-6-2-1-3-7-10)13(21)19-15(18-12)20-8-4-5-9-20/h1-3,6-7H,4-5,8-9H2,(H,17,22)(H3,16,18,19,21) |
InChI Key |
WHBRGABLXCIWJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C(=O)N2)C(=S)NC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction (MCR) Approaches
Building on herbicide safener methodologies, a single-pot synthesis was optimized:
Reaction Components :
- Dithiomalondianilide (1.0 eq)
- 2-Cyano-3-methoxyacrylamide (1.2 eq)
- Pyrrolidine (1.5 eq)
- Morpholine (0.5 eq, base)
Conditions :
- Ethanol solvent, 50°C, 8 h under N₂
- Gradual heating to 80°C for final cyclization
Outcomes :
Chemical Reactions Analysis
Types of Reactions
4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to alter the functional groups, such as converting the carbothioamide to a thiol.
Substitution: Various substitution reactions can occur at the amino, hydroxy, and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carbothioamide can produce a thiol .
Scientific Research Applications
4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound shares core structural motifs with several pyrimidine and thienopyrimidine derivatives. Key comparisons include:
Table 1: Structural Comparison of Selected Pyrimidine Derivatives
Key Observations :
Functional and Bioactivity Comparisons
Hydrogen Bonding and Crystal Packing
The target compound’s hydroxyl (-OH) and amino (-NH₂) groups enable strong hydrogen-bonding networks, as observed in pyrimidine derivatives like N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide . Such interactions are critical for stabilizing crystal structures and influencing solubility. In contrast, thienopyrimidine derivatives (e.g., ) rely on sulfur atoms for weaker van der Waals interactions, reducing crystallinity but enhancing membrane permeability .
Bioactivity Profiles
- Antimicrobial Potential: Thieno[2,3-d]pyrimidine carboxamides (e.g., ) exhibit notable antimicrobial activity, attributed to their ability to disrupt bacterial folate synthesis. The target compound’s carbothioamide group may offer similar inhibitory effects but with reduced metabolic degradation .
- Kinase Inhibition : Pyrimidine-thiazole hybrids (e.g., ) demonstrate kinase inhibitory activity due to their planar structures and piperazinyl groups. The target compound’s pyrrolidinyl moiety could mimic this activity but requires experimental validation.
- Toxicity and Solubility : The chloro-substituted derivatives (e.g., ) show higher lipophilicity, correlating with increased cytotoxicity but poorer aqueous solubility. The target compound’s hydroxyl group may mitigate this issue .
Q & A
Q. What are the common synthetic routes for preparing 4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer: A widely used approach involves refluxing methylthio-pyrimidine intermediates with amines (e.g., pyrrolidine) in polar aprotic solvents like DMSO under controlled heating. For example, similar pyrimidine derivatives were synthesized by reacting 2-methylthiopyrimidines with amines (e.g., phenylethylamine) overnight at reflux, followed by acidification and crystallization . Key parameters include:
- Solvent system : DMSO:Water (5:5) to balance solubility and reactivity.
- Temperature : Prolonged reflux (~12–24 hours) ensures complete substitution.
- Workup : Acidification with dilute HCl precipitates the product, which is purified via recrystallization.
Optimization studies suggest that excess amine (5–10 equivalents) improves substitution efficiency.
Q. Which analytical techniques are most effective for characterizing the molecular structure and purity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonds, dihedral angles). For instance, dihedral angles between pyrimidine and phenyl groups (12.8°, 12.0°, 86.1°) were critical for confirming conformation .
- NMR spectroscopy : H and C NMR identify substituent connectivity; N NMR can clarify tautomerism.
- HPLC : Purity assessment (>95% by reverse-phase HPLC) is essential for biological studies .
- IR spectroscopy : Confirms functional groups (e.g., hydroxy, thioamide).
| Technique | Key Parameters | Example Data |
|---|---|---|
| X-ray crystallography | Dihedral angles, hydrogen bond lengths | 12.8° (pyrimidine-phenyl twist) |
| HPLC | Retention time, peak area ratio | ≥98% purity |
Q. What known biological activities have been reported for this pyrimidine derivative, and what standardized assays are used to evaluate them?
Methodological Answer: Pyrimidine analogs exhibit antibacterial and antifungal activity, assessed via:
- Broth microdilution assays : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
- Immunomodulatory testing : IL-6/IL-10 cytokine modulation in macrophage models.
- Enzyme inhibition assays : Target-specific screens (e.g., kinase or dehydrogenase inhibition).
Activity correlates with substituent electronegativity and spatial orientation, as seen in structurally similar compounds .
Advanced Research Questions
Q. How can computational chemistry tools be integrated into the experimental design to predict reaction pathways or optimize synthesis parameters?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) model transition states and intermediates, reducing trial-and-error experimentation. For example:
- Reaction mechanism prediction : Simulate nucleophilic substitution pathways to identify kinetic barriers.
- Solvent effect modeling : COSMO-RS predicts solvent polarity impact on yield .
- Feedback loops : Experimental data (e.g., HPLC yields) refine computational parameters, as demonstrated in ICReDD’s integrated approach .
Q. When encountering contradictory biological activity data between studies, what methodological approaches should researchers employ to resolve discrepancies?
Methodological Answer: Systematic validation steps include:
- Purity reassessment : Confirm compound integrity via HPLC-MS and elemental analysis .
- Polymorph screening : X-ray diffraction identifies crystalline forms; solution-state NMR detects tautomers (e.g., hydroxy vs. keto forms) .
- Assay standardization : Replicate under controlled conditions (e.g., pH, temperature, cell line passage number).
For example, polymorphic forms of a related pyrimidine showed divergent MIC values due to hydrogen-bonding variations .
Q. What strategies are recommended for establishing structure-activity relationships (SAR) through systematic substitution of functional groups on the pyrimidine core?
Methodological Answer: A stepwise SAR framework involves:
- Substituent libraries : Synthesize analogs with variations at C2 (pyrrolidinyl), C4 (phenyl), and C5 (thioamide) positions.
- Pharmacophore mapping : Molecular docking (e.g., AutoDock) identifies critical interactions (e.g., hydrogen bonds with bacterial dihydrofolate reductase) .
- Bioisosteric replacement : Replace thioamide with carboxamide to assess solubility-activity trade-offs.
Prior studies on N-(4-chlorophenyl) analogs revealed enhanced antifungal activity with electron-withdrawing groups .
Q. How can researchers address challenges in determining tautomeric forms or dynamic conformational changes in solution for this compound?
Methodological Answer:
- Variable-temperature NMR : Monitor chemical shift changes to identify tautomeric equilibria (e.g., hydroxy ⇌ keto).
- Dynamic HPLC : Chiral columns resolve enantiomers/conformers under gradient conditions.
- Computational MD simulations : Predict dominant tautomers using free-energy landscapes (e.g., Gaussian or AMBER) .
In crystalline states, intramolecular N–H⋯N hydrogen bonds stabilize specific tautomers, as observed in related pyrimidines .
Q. Data Contradiction Analysis Example
| Study | Reported MIC (μg/mL) | Potential Cause of Discrepancy | Resolution Method |
|---|---|---|---|
| Study A | 2.5 (S. aureus) | Polymorph Form I | XRD screening |
| Study B | 10.0 (S. aureus) | Polymorph Form II | Recrystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
